1-Azido-2-chloroethane
Overview
Description
1-Azido-2-chloroethane is an organic compound with the molecular formula C₂H₄ClN₃. It is a member of the azidoalkane family, characterized by the presence of both azido (N₃) and chloro (Cl) functional groups.
Preparation Methods
1-Azido-2-chloroethane can be synthesized through several methods. One common approach involves the reaction of 2-chloroethanol with sodium azide (NaN₃) in an aqueous solution. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound . Another method involves the use of 2-chloroethyl methyl sulfonate as a starting material, which reacts with sodium azide to produce the desired compound .
Chemical Reactions Analysis
1-Azido-2-chloroethane undergoes various chemical reactions, including substitution, addition, and cycloaddition reactions. Some notable reactions include:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding azido derivatives.
Cycloaddition Reactions:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkynes yields triazoles, while reduction results in the formation of amines.
Scientific Research Applications
1-Azido-2-chloroethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-2-chloroethane involves the reactivity of its azido and chloro groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various applications.
In biological systems, the azido group can be used for bio-orthogonal labeling, enabling the tracking and imaging of biomolecules without interfering with their natural functions .
Comparison with Similar Compounds
1-Azido-2-chloroethane can be compared with other azidoalkanes and chloroalkanes:
1-Azido-2-iodoethane: Similar to this compound but with an iodine atom instead of chlorine.
2-Azidoethyl methyl sulfonate: Another azidoalkane with a sulfonate group instead of chlorine.
2-Chloroethyl azide: A compound with similar functional groups but different structural arrangement.
The uniqueness of this compound lies in its combination of azido and chloro functionalities, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-azido-2-chloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClN3/c3-1-2-5-6-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMHDXMAZYSQLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466774 | |
Record name | Ethane, 1-azido-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53422-48-3 | |
Record name | Ethane, 1-azido-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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